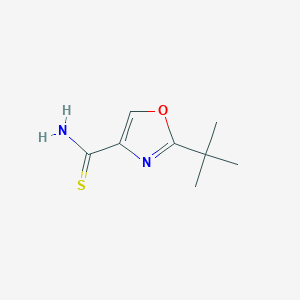

2-tert-Butyl-1,3-oxazole-4-carbothioamide

CAS No.: 2126162-74-9

Cat. No.: VC4737850

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126162-74-9 |

|---|---|

| Molecular Formula | C8H12N2OS |

| Molecular Weight | 184.26 |

| IUPAC Name | 2-tert-butyl-1,3-oxazole-4-carbothioamide |

| Standard InChI | InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12) |

| Standard InChI Key | NBCBKSFPRGIXBX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC(=CO1)C(=S)N |

Introduction

Structural Characteristics and Molecular Properties

The oxazole core of 2-tert-Butyl-1,3-oxazole-4-carbothioamide consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. The tert-butyl group at position 2 introduces steric bulk, which enhances the compound’s stability against ring-opening reactions, while the carbothioamide group at position 4 provides a reactive site for further functionalization. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂OS |

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 2-tert-Butyl-1,3-oxazole-4-carbothioamide |

| Key Functional Groups | Oxazole ring, tert-butyl, carbothioamide |

The tert-butyl group’s electron-donating inductive effect stabilizes the oxazole ring, while the carbothioamide group’s thiocarbonyl moiety introduces polarity, influencing solubility and intermolecular interactions .

Chemical Reactivity and Functional Transformations

The carbothioamide group enables diverse transformations, including:

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiocarbonyl group to sulfoxides or sulfones, altering electronic properties.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbothioamide to a thiol (-SH) or amine (-NH₂) group, expanding utility in peptidomimetic synthesis.

Ring Functionalization

Electrophilic aromatic substitution at the oxazole ring’s 5-position is feasible due to the electron-rich nature of the heterocycle. Halogenation (e.g., bromination) or nitration introduces handles for cross-coupling reactions.

| Oxazole Derivative | Bioactivity | MIC (µg/mL) |

|---|---|---|

| 2-tert-Butyl-4-carboxylic acid | Antibacterial (S. aureus) | 1.6 |

| 4-(4-Bromophenyl)oxazole | Antifungal (C. albicans) | 3.2 |

The carbothioamide group may enhance binding to metalloenzymes or sulfur-rich protein domains, suggesting potential as a protease inhibitor or antimetabolite .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s dual functionality (tert-butyl for lipophilicity, carbothioamide for reactivity) makes it a candidate for:

-

Drug Discovery: Scaffold for kinase inhibitors or antimicrobial agents.

-

Prodrug Development: Thiourea linkages for controlled drug release.

Materials Science

-

Coordination Polymers: The carbothioamide group can chelate metal ions (e.g., Cu²⁺, Zn²⁺), enabling construction of metal-organic frameworks (MOFs).

-

Liquid Crystals: Steric effects from the tert-butyl group may induce mesophase behavior in supramolecular assemblies.

Comparative Analysis with Analogous Oxazoles

The carbothioamide derivative’s sulfur atom confers distinct redox and coordination properties compared to oxygen- or nitrogen-based analogs.

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Multi-step routes complicate large-scale production.

-

Stability Issues: Thiocarbonyl groups may undergo hydrolysis under physiological conditions.

Future research should prioritize:

-

Catalyst Design: Developing enantioselective methods for chiral oxazole synthesis.

-

Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume